molecular formula C11H17NO B13114827 2-Tert-butyl-6-(methylamino)phenol

2-Tert-butyl-6-(methylamino)phenol

Cat. No.: B13114827
M. Wt: 179.26 g/mol
InChI Key: FIBDYYXCSQJCCL-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-(methylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group at the second position and a methylamino group at the sixth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-(methylamino)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 2,6-dihydroxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to methylation using methylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of 2-(tert-Butyl)-6-(methylamino)phenol typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(tert-Butyl)-6-(methylamino)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-(methylamino)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the tert-butyl and methylamino groups influence the compound’s steric and electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.

    2-(tert-Butyl)-4-methylphenol: Has a methyl group instead of a methylamino group, altering its chemical properties.

    2-(tert-Butyl)-6-aminophenol: Contains an amino group instead of a methylamino group, affecting its reactivity and applications.

Uniqueness

2-(tert-Butyl)-6-(methylamino)phenol is unique due to the presence of both tert-butyl and methylamino groups, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-tert-butyl-6-(methylamino)phenol

InChI

InChI=1S/C11H17NO/c1-11(2,3)8-6-5-7-9(12-4)10(8)13/h5-7,12-13H,1-4H3

InChI Key

FIBDYYXCSQJCCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)NC)O

Origin of Product

United States

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